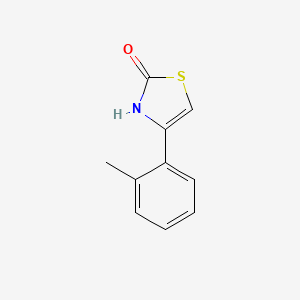
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-(2-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one, also known as 2-methylthiazole-4-carboxylic acid, is an organic compound with a molecular formula of C7H7NO2S. It is a colorless solid that has a wide range of applications in the pharmaceutical and chemical industries. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. In
Scientific Research Applications
Synthesis and Biological Activities
Novel Pesticide Development
Research has identified the synthesis of 4-methyl-1,2,3-thiadiazole derivatives via the Ugi reaction, highlighting their potential in novel pesticide development due to diverse biological activities. These derivatives, containing active substructures like 3-chloro-4-methylphenyl or 3-fluoro-4-methylphenyl, demonstrated a wide spectrum of fungicidal activity and antivirus activities against tobacco mosaic virus (TMV) in vitro and in vivo (Zuo et al., 2010).
Antihypertensive Properties
A study on 2-aryl-5-hydrazino-1,3,4-thiadiazoles revealed compounds with a 2-substituted phenyl ring, including 2-methylphenyl derivatives, showing significant antihypertensive activity due to a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
HIV-1 Reverse Transcriptase Inhibitors
Isatin thiazoline hybrids, incorporating 3-methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene, were designed and synthesized, showing activity on both DNA polymerase and ribonuclease H functions of HIV-1 reverse transcriptase. This indicates the potential of these derivatives as dual inhibitors (Meleddu et al., 2016).
Antitumor Agents
Derivatives incorporating the thiophene moiety and thiazol-2-ylidene showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests their potential as potent anti-tumor agents (Gomha et al., 2016).
properties
IUPAC Name |
4-(2-methylphenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYOZPPETRSXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)
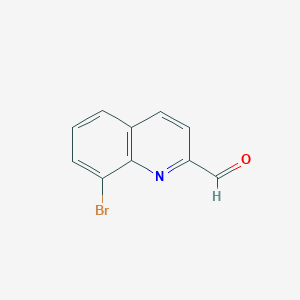

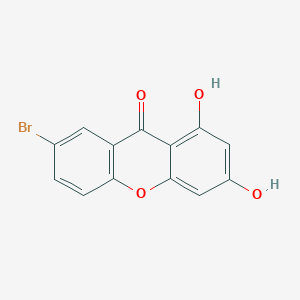

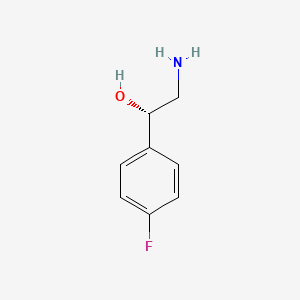
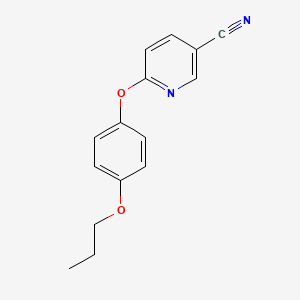

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
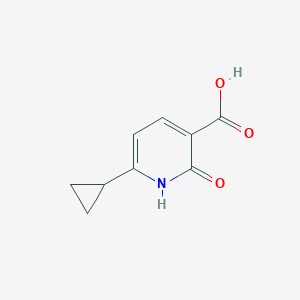
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)